{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[1-(2-propan-2-yloxyethyl)indazol-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-10(2)17-8-7-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3 |
InChI Key |
IUENXCUTAUXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C2=CC=CC=C2C(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Indazole Ring Construction
Indazoles are typically synthesized via cyclization of ortho-substituted arylhydrazines or through transition-metal-catalyzed C–H activation. For example, Rh(III)-catalyzed annulation of N-arylhydrazines with alkynes provides regioselective access to 1H-indazoles.
Functional Group Introductions
-
1-Position Alkylation : Introducing the 2-(propan-2-yloxy)ethyl group requires alkylation of a preformed indazole nitrogen. This may involve nucleophilic substitution using a halogenated ether (e.g., 2-(propan-2-yloxy)ethyl bromide) under basic conditions.
-
3-Position Amination : The methanamine group can be installed via reductive amination of a 3-carbaldehyde intermediate or through Curtius rearrangement of a 3-carboxylic acid derivative.
Stepwise Synthetic Routes
Step 1: Synthesis of 1H-Indazol-3-ylmethanamine
A literature-supported approach involves condensing 2-hydrazinoquinoline with ethyl glyoxylate to form the indazole ring, followed by acidic hydrolysis and diazotization to yield 1H-indazol-3-ol. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride introduces the methanamine group:
Key Data :
Step 2: N1-Alkylation with 2-(Propan-2-yloxy)ethyl Bromide
The indazole nitrogen at the 1-position is alkylated using 2-(propan-2-yloxy)ethyl bromide in the presence of a base (e.g., KCO) in DMF at 80°C:
Optimization Insights :
Route 2: Direct C–H Functionalization
Critical Reaction Optimization Parameters
Alkylation Efficiency
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Base | KCO, CsCO, EtN | CsCO | 82 |
| Solvent | DMF, DMSO, THF | DMF | 78 |
| Temperature (°C) | 60–100 | 80 | 85 |
| Catalyst | None, TBAB | TBAB (10 mol%) | 88 |
Reductive Amination
Characterization and Analytical Validation
Spectroscopic Data Compilation
Purity Assessment
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
A. 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
- Structure : Features a piperidin-4-yl group attached to the methanamine, replacing the propan-2-yloxyethyl substituent.
- Piperidine derivatives often exhibit enhanced blood-brain barrier penetration .
- Safety : Classified as a skin/eye irritant and respiratory hazard, similar to other indazole-methanamine derivatives .
B. [1-(3-Methylbutyl)-1H-indazol-3-yl]methanamine
- Structure : Contains a 3-methylbutyl group at position 1 of the indazole.
C. [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
- Structure : Pyrazole-based analogue with methyl and isopropyl substituents.
- Key Differences : The pyrazole ring is less aromatic than indazole, altering electronic properties. The isopropyl group mirrors the branched chain in the target compound’s ether substituent, suggesting shared metabolic vulnerabilities (e.g., CYP450 oxidation) .
Heterocycle Variations
A. N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine
- Structure : Triazole ring with phenethyl and dimethylamine groups.
- The phenethyl group adds aromaticity, which may improve π-π stacking interactions in receptor binding .
B. 1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine
- Structure : Benzimidazole core with a methylthio-propanamine chain.
- Key Differences : Benzimidazoles are more basic than indazoles due to the fused benzene ring, which could alter ionization states under physiological conditions. The methylthio group (-SMe) introduces sulfur-based metabolism pathways (e.g., oxidation to sulfoxide) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~275.3 | Indazole, propan-2-yloxyethyl, NH₂ | 1.8–2.5 | <1 (low) |
| 1-((Indazol-3-yl)methyl)piperidine | ~287.4 | Indazole, piperidine, NH₂ | 1.5–2.0 | ~2 (moderate) |
| [1-Methyl-3-(isopropyl)pyrazole] | 153.2 | Pyrazole, isopropyl, NH₂ | 2.0–2.8 | <1 (low) |
| N,N-Dimethyl-triazolylmethanamine | 245.3 | Triazole, phenethyl, NMe₂ | 2.5–3.2 | ~0.5 (very low) |
Notes:
- Piperidine-containing analogues show improved solubility due to the basic nitrogen .
Biological Activity
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine, a compound with the chemical formula C13H19N3O, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Weight: 233.31 g/mol
- CAS Number: 1485936-09-1
- Chemical Structure: The compound features an indazole core substituted with a propan-2-yloxyethyl group and a methanamine moiety, which is critical for its biological activity .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurotransmitter systems.
Anticancer Activity
Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in xenograft models. These findings suggest that the compound may interfere with key signaling pathways involved in cancer proliferation, particularly those associated with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway .
Table 1: Summary of Anticancer Activity Studies
Neurotransmitter Modulation
The compound's structure suggests potential interactions with neurotransmitter systems. Similar indazole derivatives have been studied for their ability to modulate GABAergic activity, which could have implications for treating neurological disorders such as epilepsy and anxiety .
Case Studies
A notable study investigated the effects of a closely related indazole derivative on GABA-A receptor modulation. The results indicated that the compound enhanced GABAergic transmission, leading to anxiolytic-like effects in animal models. This suggests that this compound may also exert similar effects, warranting further investigation into its neuropharmacological properties .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Tumor Growth: By targeting the PI3K/AKT/mTOR signaling pathway, the compound may disrupt cellular processes essential for tumor survival and proliferation.
- Neurotransmitter Interaction: The potential modulation of GABA receptors may provide therapeutic avenues for anxiety and seizure disorders.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks for the indazole ring (δ 7.2–8.1 ppm for aromatic protons), methanamine (δ 3.1–3.4 ppm for CH₂NH₂), and propan-2-yloxy group (δ 1.2–1.4 ppm for CH(CH₃)₂) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 262.1912 for C₁₄H₂₁N₃O).
- IR spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed to evaluate alkoxy substituent effects in indazole derivatives?
Q. Advanced
- Variable substituent libraries : Synthesize analogs with ethyl, propyl, or fluorinated alkoxy chains (e.g., 5-fluoropentyl in ) to assess steric/electronic impacts .
- Biological assays : Test binding affinity (e.g., radioligand displacement for cannabinoid receptors) and functional activity (cAMP inhibition).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target receptors, correlating with experimental IC₅₀ values.
For example, fluorinated alkoxy groups in analogs showed enhanced metabolic stability but reduced solubility, guiding lead optimization .
How should researchers address discrepancies between DFT-predicted and crystallographically observed molecular conformations?
Q. Data Contradiction Analysis
- Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to identify low-energy conformers missed in static DFT models.
- Hirshfeld surface analysis : Compare crystallographic close contacts (e.g., C-H···π interactions) with DFT-predicted van der Waals radii .
- Torsion angle validation : Use SHELXL’s RESTRAIN command to refine flexible propan-2-yloxyethyl groups against experimental data .
In cases where DFT underestimates steric strain (e.g., gauche effects in alkoxy chains), MD simulations at 298 K can reconcile differences .
What purification strategies maximize enantiomeric purity for chiral derivatives of this compound?
Q. Advanced
- Chiral chromatography : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers.
- Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer .
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive equilibrium toward the desired form.
For example, SFC (supercritical fluid chromatography) achieved >99% enantiomeric excess (ee) for related indazole carboxamides .
How do solvent polarity and proticity affect the compound’s stability in solution?
Q. Basic
- Polar aprotic solvents (DMF, DMSO) : Stabilize the methanamine group via hydrogen bonding but may accelerate degradation at elevated temperatures.
- Protic solvents (MeOH, H₂O) : Promote hydrolysis of the alkoxyethyl group; use at pH 7–8 to minimize decomposition.
- Accelerated stability studies : Conduct HPLC monitoring under stressed conditions (40°C/75% RH) to identify degradation products (e.g., indazole-3-carboxylic acid) .
What are the challenges in developing scalable synthetic protocols for this compound?
Q. Advanced
- Scale-up bottlenecks :
- Exothermic reactions : Alkylation steps require controlled addition (syringe pumps) and cooling (jacketed reactors).
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.
- Continuous flow synthesis : Implement microreactors for Boc protection/deprotection to reduce reaction times from hours to minutes .
How can metabolomic profiling predict in vivo behavior of this compound?
Q. Advanced
- In vitro microsomal assays : Use human liver microsomes (HLMs) to identify primary metabolites (e.g., N-demethylation, alkoxy chain hydroxylation) .
- LC-HRMS/MS : Detect phase I/II metabolites with mass accuracy <5 ppm.
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
For fluorinated analogs (), hydroxylation at the terminal methyl group was a major metabolic pathway .
What computational tools are recommended for virtual screening of analogs targeting neurological receptors?
Q. Advanced
- Docking software : AutoDock Vina or Glide (Schrödinger) for predicting binding to serotonin (5-HT₂A) or cannabinoid (CB₁) receptors.
- QSAR models : Build partial least-squares (PLS) regression models using descriptors like logP, polar surface area, and H-bond donor counts .
- Molecular dynamics : Simulate receptor-ligand complexes (GROMACS) to assess stability over 100 ns trajectories.
For example, indazole derivatives with bulkier alkoxy groups showed higher CB₁ affinity in silico, aligning with experimental SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
